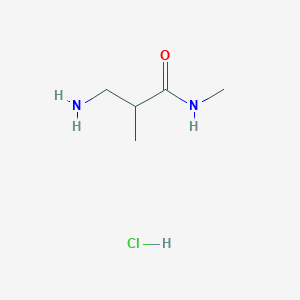

3-Amino-N,2-dimethylpropanamide hydrochloride

Vue d'ensemble

Description

3-Amino-N,2-dimethylpropanamide hydrochloride is a chemical compound with the molecular formula C5H12N2O·HCl and a molecular weight of 152.62 g/mol. It is a derivative of propanamide with an amino group and a methyl group attached to the nitrogen atom, and a hydrochloride salt form.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the reaction of 2-methylpropanamide with ammonia in the presence of hydrochloric acid.

Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the reaction of suitable precursors under controlled conditions to ensure high purity and yield.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The compound can undergo reduction reactions to form amines.

Substitution: The hydrochloride group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Using nucleophiles like sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Nitro derivatives from oxidation reactions.

Amine derivatives from reduction reactions.

Various substituted derivatives from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Key Intermediate for Antihypertensive Agents

One of the primary applications of 3-amino-N,2-dimethylpropanamide hydrochloride is its use as an intermediate in the synthesis of aliskiren, a non-peptide renin inhibitor used for treating hypertension. Aliskiren acts by blocking the renin-angiotensin system (RAS), effectively lowering blood pressure without affecting bradykinin metabolism, thus minimizing side effects associated with traditional ACE inhibitors . The synthesis process involves several steps where this compound is crucial for producing high-purity aliskiren efficiently .

Synthesis of Other Bioactive Compounds

Beyond aliskiren, this compound serves as a precursor for various derivatives that exhibit biological activity. For instance, modifications of the compound have led to the development of HDAC inhibitors which show promise in cancer therapy. These derivatives have demonstrated significant antiproliferative activity against cancer cell lines like HeLa cells, indicating their potential as anticancer agents .

Analytical Chemistry

Use in Chemical Analysis

this compound is utilized in analytical chemistry for its ability to form stable derivatives with other compounds. This property aids in the identification and quantification of various biomolecules through techniques such as HPLC and LC-MS. The stability and reactivity of this compound make it valuable in developing analytical methods for complex biological samples .

Therapeutic Research

Potential in Cardiovascular and Renal Treatments

Recent studies have explored the therapeutic potential of this compound in treating conditions like congestive heart failure and chronic kidney disease. Clinical assessments have indicated that compounds derived from this amide can positively influence cardiovascular health by modulating blood pressure and improving renal function . The ongoing research aims to establish its efficacy and safety profile for these applications.

Mécanisme D'action

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: It can bind to specific enzymes or receptors, influencing their activity.

Pathways Involved: It may be involved in metabolic pathways or signaling cascades, affecting cellular processes.

Comparaison Avec Des Composés Similaires

2-Amino-N,N-dimethylpropanamide hydrochloride

3-Amino-N-methylpropanamide hydrochloride

N,N-Dimethyl-3-aminopropanamide hydrochloride

Uniqueness: 3-Amino-N,2-dimethylpropanamide hydrochloride is unique due to its specific structural features, such as the position of the amino and methyl groups, which influence its reactivity and applications.

Activité Biologique

3-Amino-N,2-dimethylpropanamide hydrochloride, also known as 3-Amino-2,2-dimethylpropanamide hydrochloride, is an organic compound with significant implications in pharmaceutical research and development. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C₅H₁₂N₂O·HCl

- Molecular Weight : 151.62 g/mol

- Appearance : Colorless or pale yellow crystalline solid

- Solubility : Soluble in water and many organic solvents

This compound functions primarily as an intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for Aliskiren, a potent renin inhibitor used in the treatment of hypertension. The mechanism through which it exerts its biological effects involves:

- Inhibition of Renin : By inhibiting renin, the compound disrupts the renin-angiotensin system (RAS), which is crucial for blood pressure regulation. This inhibition leads to reduced angiotensin II levels, resulting in vasodilation and decreased blood pressure.

- Interaction with Enzymes : Studies have indicated that this compound interacts with specific enzymes involved in metabolic pathways, potentially affecting signal transduction mechanisms.

Pharmacological Applications

The compound has been investigated for various pharmacological activities:

- Antihypertensive Effects : As a precursor to Aliskiren, it plays a significant role in managing high blood pressure by targeting the RAS.

- Potential Anticancer Activity : Some derivatives of 3-amino-N,2-dimethylpropanamide have shown promise in preclinical studies for their antiproliferative effects against cancer cell lines such as HCT-116 and HeLa .

Case Studies and Research Findings

- Inhibition Studies : In vitro studies demonstrated that compounds derived from 3-amino-N,2-dimethylpropanamide exhibited varying degrees of inhibitory activity on cancer cell proliferation. For instance, certain derivatives showed IC50 values as low as 0.69 μM against HeLa cells, indicating potent antiproliferative properties compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .

- Renin Inhibition Research : Research has highlighted the effectiveness of Aliskiren in reducing blood pressure in clinical settings, with studies showing significant decreases in systolic and diastolic blood pressure among treated patients .

Comparative Analysis of Biological Activity

| Compound | Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Renin Inhibition | N/A | Precursor for Aliskiren |

| Aliskiren | Antihypertensive | N/A | Direct renin inhibitor |

| Derivative A | Antiproliferative | 0.69 | Effective against HeLa cells |

| Doxorubicin | Anticancer | 2.29 | Standard chemotherapy agent |

Propriétés

IUPAC Name |

3-amino-N,2-dimethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-4(3-6)5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTBDUCXDCMDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.